Predicted Physicochemical Profile
The compound's predicted physicochemical parameters were generated using the ACD/Labs Percepta Platform PhysChem Module (version 14.00) . These values represent computational predictions rather than experimental measurements. No direct comparator data is available for closely related analogs such as the 3-chloro or 4-bromo positional isomers under identical prediction conditions.
| Evidence Dimension | Predicted physicochemical properties |
|---|---|
| Target Compound Data | LogP: 1.26; LogD (pH 7.4): 1.66; TPSA: 46 Ų; HBD: 2; HBA: 3; Rotatable bonds: 1; Rule of 5 violations: 0 |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not calculable |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 (in silico prediction) |
Why This Matters
This establishes baseline property expectations for handling and formulation but cannot inform comparator-based selection decisions due to absence of analog data under identical conditions.
